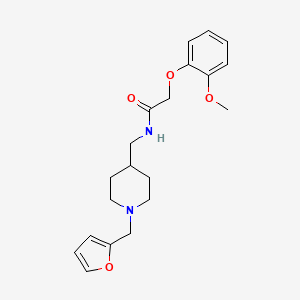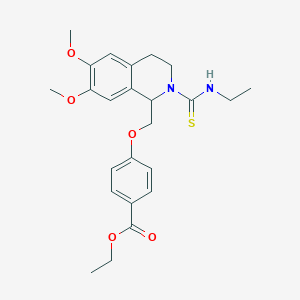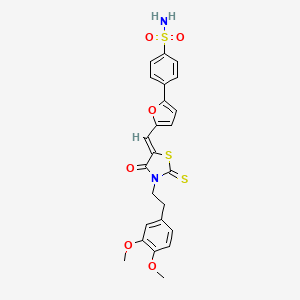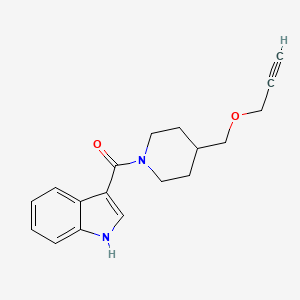![molecular formula C18H13N3O4S2 B2861640 N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide CAS No. 900135-17-3](/img/structure/B2861640.png)
N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzodioxin, a thiazolidine ring, and a pyridine ring. The benzodioxin is a type of chemical compound consisting of a benzene ring fused to a dioxin ring . The thiazolidine is a heterocyclic compound that contains sulfur, nitrogen and three carbon atoms in a five-membered ring . The pyridine ring is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the thiazolidine ring could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of functional groups, and the conditions under which it’s stored or used .科学的研究の応用
Synthesis of Novel Compounds
Recent studies have focused on synthesizing novel compounds derived from benzodioxin and thiazolidinone, demonstrating significant biological activities. For example, Abu-Hashem et al. (2020) synthesized a series of new chemical structures by using benzodioxin derivatives as starting materials. These compounds were evaluated for their cyclooxygenase inhibition and exhibited potent analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study by Fadda et al. (2013) explored the synthesis of tetrahydropyrimidine-2-thione derivatives, aiming to develop compounds with enhanced biological profiles (Fadda, Bondock, Khalil, & Tawfik, 2013).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of thiazolidinone derivatives have been a significant focus of research. Verma and Verma (2022) synthesized derivatives of pyrimidine clubbed with thiazolidinone, which showed promising results against microbial strains and potent anticancer activity against HeLa Cervical cancer cell Line (Verma & Verma, 2022). Similarly, compounds synthesized by Feitoza et al. (2012) displayed significant antimicrobial and cytotoxic activities, highlighting their potential as therapeutic agents (Feitoza et al., 2012).
Development of New Inhibitors
The role of synthesized thiazolidinone derivatives in inhibiting specific protein kinases has also been investigated. Bourahla et al. (2021) reported on the synthesis of thiazolidin-4-ones and thiazol-4(5H)-ones as inhibitors of the protein kinase DYRK1A, identifying lead compounds with nanomolar inhibitory activities. These findings suggest potential applications in treating neurological or oncological disorders (Bourahla et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(12-3-5-19-6-4-12)20-21-17(23)15(27-18(21)26)10-11-1-2-13-14(9-11)25-8-7-24-13/h1-6,9-10H,7-8H2,(H,20,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFYTELPUOUOMJ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,9-Dioxaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2861559.png)


![1-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2861566.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2861568.png)





![N-(3-ethylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2861578.png)

